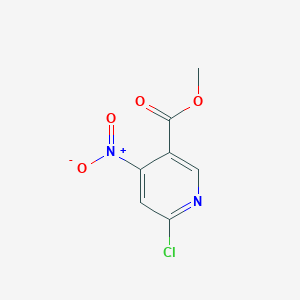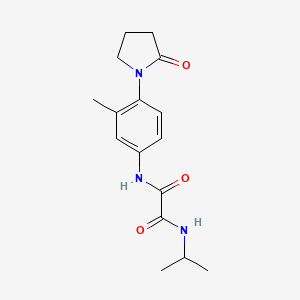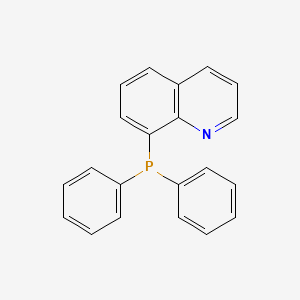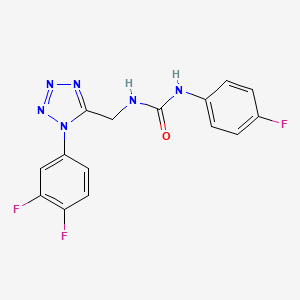![molecular formula C17H19F3N2O2 B2888901 N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide CAS No. 1385421-80-6](/img/structure/B2888901.png)
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can involve multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:
Formation of the oxan-4-yl intermediate: This step involves the preparation of the oxan-4-yl group, which can be achieved through various organic reactions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.
Coupling with the trifluoromethyl phenyl group: The final step involves coupling the oxan-4-yl intermediate with the trifluoromethyl phenyl group under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, leading to its biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological outcomes .
Comparison with Similar Compounds
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can be compared with other similar compounds that contain the trifluoromethyl group. Some similar compounds include:
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound also features a trifluoromethyl group and is used in various chemical reactions.
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions, this compound shares some chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and the presence of both the cyano and oxan-4-yl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-12(13-4-2-3-5-14(13)17(18,19)20)10-15(23)22-16(11-21)6-8-24-9-7-16/h2-5,12H,6-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHKDOUXOEIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1(CCOCC1)C#N)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2888824.png)

![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
![ethyl N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]carbamate](/img/structure/B2888831.png)


![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2888836.png)

![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide](/img/structure/B2888840.png)

